(2,5-Difluoro-4-methylsulfanylphenyl)methanol
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Overview
Description
(2,5-Difluoro-4-methylsulfanylphenyl)methanol is an organic compound with the molecular formula C8H8F2OS and a molecular weight of 190.21 g/mol . It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a hydroxymethyl group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-4-methylsulfanylphenyl)methanol typically involves the reaction of 2,5-difluorobenzyl chloride with sodium methylthiolate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-4-methylsulfanylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-difluoro-4-methylsulfanylbenzaldehyde or 2,5-difluoro-4-methylsulfanylbenzoic acid.
Reduction: Formation of 2,5-difluoro-4-methylsulfanylbenzyl alcohol or 2,5-difluoro-4-methylsulfanylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,5-Difluoro-4-methylsulfanylphenyl)methanol is utilized in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Difluoro-4-methylsulfanylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and methylsulfanyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Difluorophenyl)methanol
- (4-Methylsulfanylphenyl)methanol
- (2,5-Difluoro-4-methylphenyl)methanol
Uniqueness
(2,5-Difluoro-4-methylsulfanylphenyl)methanol is unique due to the presence of both fluorine atoms and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
(2,5-difluoro-4-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIOQINGKOTXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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